N-(4,6-dimethylpyridin-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(4,6-dimethylpyridin-2-yl)cyclopropanecarboxamide involves several steps. The starting material is typically 4,6-dimethyl-2-pyridine, which undergoes a series of reactions to form the cyclopropanecarboxamide derivative. The reaction conditions often include the use of reagents such as cyclopropanecarboxylic acid and coupling agents to facilitate the formation of the amide bond .
Chemical Reactions Analysis
N-(4,6-dimethylpyridin-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4,6-dimethylpyridin-2-yl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving enzyme dysregulation.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyridin-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
N-(4,6-dimethylpyridin-2-yl)cyclopropanecarboxamide can be compared with other similar compounds, such as:
N-(4-(5-(1,2,4-oxadiazol-3-yl)thiophen-2-yl)pyridin-2-yl)cyclopropanecarboxamide: This compound has a similar structure but includes additional functional groups that may confer different biological activities.
N-(4,6-dimethylpyridin-2-yl)cyclopentanecarboxamide: This compound differs by having a cyclopentane ring instead of a cyclopropane ring, which may affect its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C11H14N2O/c1-7-5-8(2)12-10(6-7)13-11(14)9-3-4-9/h5-6,9H,3-4H2,1-2H3,(H,12,13,14) |
InChI Key |
PWZRASGGMZPYRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.